molecular formula C20H20N2O6S B2507587 Methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 921109-25-3

Methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2507587
CAS RN: 921109-25-3
M. Wt: 416.45
InChI Key: QYOWOKLDQFGGBA-UHFFFAOYSA-N
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Description

The compound of interest, Methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, is a complex molecule that may be related to various research efforts in the field of medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and synthetic methods that could be relevant for its synthesis and analysis.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including regioselective reactions, nucleophilic substitutions, and the introduction of various functional groups. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, as described in the first paper, involves a sequence of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, followed by methylation, oxidation, and bromination steps to achieve the desired product . Similarly, the preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine highlights the importance of regioselectivity and the conversion of functional groups to achieve the target molecule . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds features various substituents and functional groups that influence the overall conformation and properties of the molecule. For example, the ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate compound has a twisted pyrrolidine ring with an N-bound ethylcarboxylate and a C-bound 4-methoxyphenyl group . Understanding the molecular structure is crucial for predicting the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are indicative of the types of reactions that the compound of interest may undergo. Nucleophilic substitutions, regioselective reactions, and the introduction of acyl and methoxycarbonyl groups are common in the synthesis of these molecules . These reactions are essential for constructing the complex architecture of the compound and for potentially modifying its activity.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of this compound, they do offer insights into the properties of structurally related compounds. For instance, the presence of methoxycarbonyl and acetyl groups can affect the solubility and stability of the compound . The physical properties such as melting point, solubility, and crystallinity are influenced by the molecular structure and the nature of the substituents.

Scientific Research Applications

Synthesis of Novel Compounds

Research has demonstrated the use of related chemical structures in the synthesis of novel compounds, including pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6-a]benzimidazoles, and related fused systems, highlighting its significance in expanding the library of heterocyclic compounds with potential biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial Activities

Some derivatives of related chemical structures have been investigated for their antimicrobial activities, underscoring the importance of such compounds in the development of new antimicrobial agents. This includes the synthesis and evaluation of pyridothienopyrimidines and pyridothienotriazines for their in vitro antimicrobial properties, contributing to the search for new therapeutic options against microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Chemical Properties and Reactions

The compound and its analogs have been explored for their chemical properties and reactions, facilitating the development of diverse synthetic routes and transformations. For instance, the study on heterocyclic derivative syntheses through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reveals the compound's utility in generating a variety of heterocyclic structures, which are valuable in medicinal chemistry and drug design (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

properties

IUPAC Name

methyl 6-acetyl-2-[(4-methoxycarbonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S/c1-11(23)22-9-8-14-15(10-22)29-18(16(14)20(26)28-3)21-17(24)12-4-6-13(7-5-12)19(25)27-2/h4-7H,8-10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOWOKLDQFGGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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